molecular formula C8H7N3O3S B1384207 Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 54968-79-5

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No. B1384207
CAS RN: 54968-79-5
M. Wt: 225.23 g/mol
InChI Key: WZNXAPOURYLMKA-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate is a chemical compound with the following properties:



  • CAS Number : 54968-79-5

  • Molecular Formula : C<sub>9</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub>S

  • Molecular Weight : Approximately 241.24 g/mol



Molecular Structure Analysis

The molecular structure of Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate consists of a fused heterocyclic ring system. The isothiazolo[4,3-d]pyrimidine core contains both sulfur and nitrogen atoms. The ethyl ester group is attached to the carboxylate functionality. For a visual representation, refer to the relevant literature or chemical databases.



Chemical Reactions Analysis

Studies on chemical reactivity and transformations involving this compound are limited. Researchers may explore its behavior under various reaction conditions, such as nucleophilic substitutions, acid-catalyzed hydrolysis, or metal-catalyzed processes.



Physical And Chemical Properties Analysis


  • Melting Point : Not available in the public domain.

  • Boiling Point : Not available in the public domain.

  • Density : Information on density is scarce.

  • Solubility : Investigate its solubility in various solvents.

  • Stability : Assess its stability under different conditions (e.g., temperature, pH).


Scientific Research Applications

  • Biocidal Properties : This compound, when transformed into related heterocyclic systems, has demonstrated significant biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).

  • Ring-Chain Isomerism : It has been observed to undergo ring-chain isomerism depending on the solvent used and the length of the substituent. This property is crucial for the development of new chemical entities (Pryadeina et al., 2008).

  • Antitumor Activities : A novel compound synthesized using Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate has shown high antitumor potency against human lung and hepatocellular carcinoma cell lines, suggesting its potential in cancer therapy (Gomha et al., 2017).

  • Synthesis of Heterocyclic Systems : This compound is used as a precursor for synthesizing various fused heterocyclic systems. These synthesized compounds have been evaluated for their biological activities, opening up possibilities in medicinal chemistry (Youssef et al., 2013).

  • Synthesis of Pyrimidines : Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate has been used in the synthesis of 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines, contributing to the field of organic chemistry (Takei et al., 1979).

  • Complexation with Metal Ions : A study on the complexation processes between this compound and various metal ions like Cu(II), Zn(II), Cd(II), and Hg(II) provided valuable insights into its potential applications in coordination chemistry (Garzón et al., 1985).

Safety And Hazards

Safety data, including toxicity, flammability, and environmental impact, are essential for handling and storage. Researchers should consult safety data sheets (SDS) or relevant literature to ensure safe practices.


Future Directions


  • Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

ethyl 7-oxo-6H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-2-14-8(13)6-4-5(11-15-6)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNXAPOURYLMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NS1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate

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